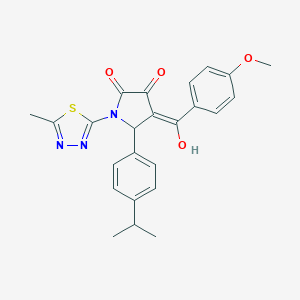![molecular formula C21H24N2O4 B265693 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PP2A activator, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PP2A activator has been shown to be effective in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.
作用機序
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator works by activating protein phosphatase 2A (this compound), a serine/threonine phosphatase that plays a critical role in regulating various cellular processes. This compound is involved in the regulation of cell cycle progression, apoptosis, and DNA repair. This compound also plays a critical role in the regulation of protein kinases, which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound activator has been shown to have a number of biochemical and physiological effects. In cancer, this compound activator has been shown to induce apoptosis and suppress cell proliferation by inhibiting the activity of oncogenic kinases such as AKT, ERK, and JNK. In Alzheimer's disease, this compound activator has been shown to reduce amyloid-beta accumulation and improve cognitive function by activating this compound and inhibiting the activity of tau kinases such as GSK-3beta.
実験室実験の利点と制限
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound activator in lab experiments. It can be difficult to determine the optimal concentration of this compound activator to use in experiments, and there may be off-target effects that need to be considered.
将来の方向性
There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator. One potential area of research is the development of more potent and selective this compound activators. Another area of research is the identification of biomarkers that can be used to predict the response to this compound activator treatment. Additionally, the potential applications of this compound activator in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis, warrant further investigation.
合成法
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with tetrahydro-2-furanmethanol to produce this compound activator.
科学的研究の応用
4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide activator has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound activator has been shown to inhibit tumor growth by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease, this compound activator has been shown to reduce amyloid-beta accumulation and improve cognitive function. This compound activator has also been studied for its potential applications in Parkinson's disease, Huntington's disease, and other neurodegenerative disorders.
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-(oxolan-2-ylmethyl)-4-(2-phenoxypropanoylamino)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15(27-18-6-3-2-4-7-18)20(24)23-17-11-9-16(10-12-17)21(25)22-14-19-8-5-13-26-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,22,25)(H,23,24) |
InChIキー |
RCYBDMMKMQCYSN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)